molecular formula C12H14ClNO2 B3340353 (4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone CAS No. 444814-32-8

(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone

Cat. No.: B3340353
CAS No.: 444814-32-8
M. Wt: 239.7 g/mol
InChI Key: RDJVMESMFKYWJT-KOLCDFICSA-N
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Description

(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a chloromethyl group and a phenylethyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone typically involves the reaction of ®-phenylethylamine with chloroacetyl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

  • Step 1: Formation of the Intermediate

      Reagents: ®-phenylethylamine, chloroacetyl chloride

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

  • Step 2: Cyclization

      Reagents: Intermediate from Step 1, base (e.g., sodium hydroxide)

      Conditions: The intermediate is treated with a base at room temperature to induce cyclization, forming the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxazolidinone ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxazolidinones can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: (4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Antibacterial Agents: Oxazolidinone derivatives are known for their antibacterial properties, and this compound is being explored for similar applications.

Industry

    Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-(Bromomethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone
  • (4R)-4-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone
  • (4R)-4-(Methoxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone

Uniqueness

  • Chloromethyl Group : The presence of the chloromethyl group makes (4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone more reactive in nucleophilic substitution reactions compared to its analogs with different substituents.
  • Stereochemistry : The specific (4R) and (1R) configuration provides unique chiral properties, making it valuable in asymmetric synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVMESMFKYWJT-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@H](COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352524
Record name ST031678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444814-32-8
Record name ST031678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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